molecular formula C10H7FN2O B11908498 6-Fluoroquinoline-2-carboxamide CAS No. 1266802-22-5

6-Fluoroquinoline-2-carboxamide

Cat. No.: B11908498
CAS No.: 1266802-22-5
M. Wt: 190.17 g/mol
InChI Key: TWYKXGHBQNIPBI-UHFFFAOYSA-N
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Description

6-Fluoroquinoline-2-carboxamide is a heterocyclic organic compound that belongs to the quinoline family It is characterized by the presence of a fluorine atom at the 6th position and a carboxamide group at the 2nd position of the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoroquinoline-2-carboxamide typically involves the cyclization of appropriate precursors. One common method is the cyclization of 2-aminobenzonitrile derivatives with ethyl acetoacetate in the presence of a base, followed by fluorination at the 6th position. The reaction conditions often include the use of solvents like dimethylformamide and catalysts such as potassium carbonate .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using automated reactors. The process is optimized for high yield and purity, often employing continuous flow techniques and advanced purification methods like recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 6-Fluoroquinoline-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-Fluoroquinoline-2-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its antimicrobial and anticancer properties, particularly in the development of new therapeutic agents.

    Industry: Utilized in the production of advanced materials, including liquid crystals and dyes.

Mechanism of Action

The mechanism of action of 6-Fluoroquinoline-2-carboxamide involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication. This inhibition leads to the stabilization of DNA strand breaks, ultimately causing bacterial cell death . In anticancer research, it may interfere with cell division and induce apoptosis in cancer cells .

Comparison with Similar Compounds

  • 6-Fluoroquinoline-2-carboxylic acid
  • 6-Fluoroquinoline-2-carbaldehyde
  • 6-Fluoroquinoline-2-thiol

Comparison: 6-Fluoroquinoline-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits enhanced stability and specific interactions with biological targets, making it a valuable compound in medicinal chemistry .

Properties

CAS No.

1266802-22-5

Molecular Formula

C10H7FN2O

Molecular Weight

190.17 g/mol

IUPAC Name

6-fluoroquinoline-2-carboxamide

InChI

InChI=1S/C10H7FN2O/c11-7-2-4-8-6(5-7)1-3-9(13-8)10(12)14/h1-5H,(H2,12,14)

InChI Key

TWYKXGHBQNIPBI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=N2)C(=O)N)C=C1F

Origin of Product

United States

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